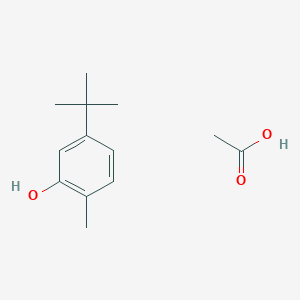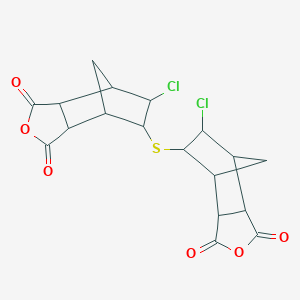
(2-Bromo-2-butylcyclopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-2-butylcyclopropyl)benzene is an organic compound that features a benzene ring substituted with a cyclopropyl group, which in turn is substituted with a bromine atom and a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-2-butylcyclopropyl)benzene typically involves the cyclopropanation of a suitable benzene derivative followed by bromination and alkylation reactions. One common method is the reaction of benzene with a cyclopropyl halide in the presence of a strong base to form the cyclopropylbenzene intermediate. This intermediate can then be brominated using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The final step involves the alkylation of the bromocyclopropylbenzene with a butyl halide under Friedel-Crafts alkylation conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-2-butylcyclopropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding cyclopropylbenzene derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in the presence of a suitable solvent like ethanol or water.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted cyclopropylbenzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopropylbenzene.
Scientific Research Applications
(2-Bromo-2-butylcyclopropyl)benzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2-Bromo-2-butylcyclopropyl)benzene involves its interaction with various molecular targets and pathways. The bromine atom can participate in electrophilic substitution reactions, while the cyclopropyl group can influence the reactivity and stability of the compound. The butyl group can also affect the compound’s solubility and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
Properties
CAS No. |
62360-08-1 |
|---|---|
Molecular Formula |
C13H17Br |
Molecular Weight |
253.18 g/mol |
IUPAC Name |
(2-bromo-2-butylcyclopropyl)benzene |
InChI |
InChI=1S/C13H17Br/c1-2-3-9-13(14)10-12(13)11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3 |
InChI Key |
LDMFYOCQEBHTQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CC1C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,4-Dimethylphenyl)(phenyl)methyl]-5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14527066.png)




![2-({[3-(4-Bromophenoxy)prop-1-yn-1-yl]sulfanyl}methyl)oxirane](/img/structure/B14527120.png)




![Morpholine, 4-[[(4-chlorophenyl)imino]phenylmethyl]-](/img/structure/B14527146.png)
![5-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]furan-2-carbaldehyde](/img/structure/B14527155.png)
![2-[3-(4-Chlorobenzoyl)phenoxy]-N,N-diethyl-2-methylpropanamide](/img/structure/B14527160.png)
